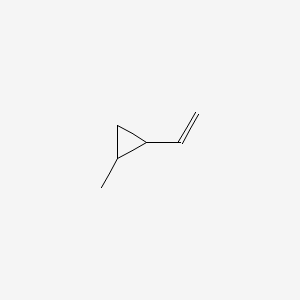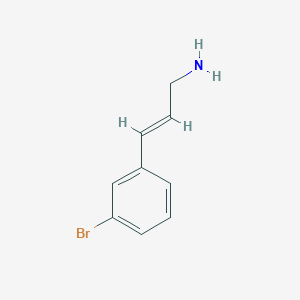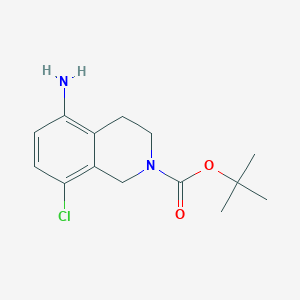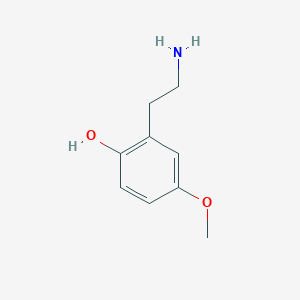
1,1-Dimethylsilinane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylsilinane-3-carboxylic acid is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilinane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Silanes: One common method involves the oxidation of 1,1-dimethylsilane derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis of Silanes: Another approach is the hydrolysis of 1,1-dimethylsilane derivatives in the presence of water and a catalyst, leading to the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation or hydrolysis processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylsilinane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The silicon atom can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrosilanes, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum are often used to facilitate these reactions.
Major Products Formed
Siloxanes: Formed through oxidation reactions.
Alcohols and Alkanes: Formed through reduction reactions.
Substituted Silanes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1,1-Dimethylsilinane-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Industrial Applications: Utilized in the production of silicone-based products and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-dimethylsilinane-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Silicon-Oxygen Bond Formation: The silicon atom’s affinity for oxygen allows it to form stable silicon-oxygen bonds, which is crucial in many of its reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in organic molecules, facilitated by catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilanol: Similar in structure but with three methyl groups instead of two and a hydroxyl group.
Dimethylphenylsilane: Contains a phenyl group instead of a carboxylic acid group.
Dimethylsilane: Lacks the carboxylic acid group, making it less reactive in certain types of reactions.
Uniqueness
1,1-Dimethylsilinane-3-carboxylic acid is unique due to the presence of both silicon and a carboxylic acid group, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science .
Propiedades
Fórmula molecular |
C8H16O2Si |
|---|---|
Peso molecular |
172.30 g/mol |
Nombre IUPAC |
1,1-dimethylsilinane-3-carboxylic acid |
InChI |
InChI=1S/C8H16O2Si/c1-11(2)5-3-4-7(6-11)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
Clave InChI |
HQAFEWNNJQZZJS-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCCC(C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)

![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)






![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)

![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
